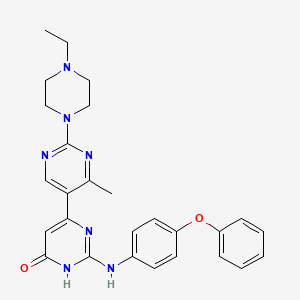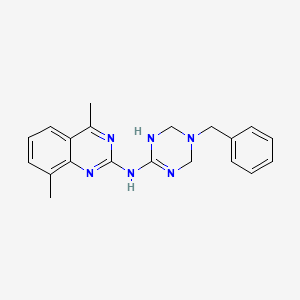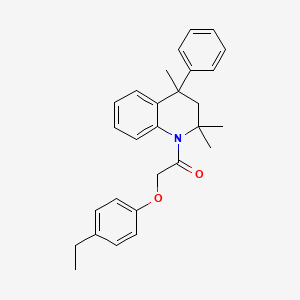![molecular formula C12H17N3O B11184406 1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea](/img/structure/B11184406.png)
1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) acting as both the reagent and catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as the oxidant at 25°C in water.
Substitution: Various alkylating agents can be used, such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Scientific Research Applications
1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex heterocyclic structures.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea involves its interaction with molecular targets through its heterocyclic structure. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo oxidation and substitution reactions allows it to interact with various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-3-propylurea is unique due to its specific urea functional group attached to the cyclopenta[b]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-propylurea |
InChI |
InChI=1S/C12H17N3O/c1-2-6-13-12(16)15-10-7-9-4-3-5-11(9)14-8-10/h7-8H,2-6H2,1H3,(H2,13,15,16) |
InChI Key |
GQNXRTBGMVMNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(CCC2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11184325.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11184331.png)

![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11184337.png)
![2-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184338.png)
![Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11184350.png)

![N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11184357.png)
![4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B11184358.png)
![1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11184366.png)
![methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11184381.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11184382.png)


